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Compound of Interest

Compound Name: Bodipy 558/568 C12

Cat. No.: B606313 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bodipy 558/568 C12 is a fluorescently labeled long-chain fatty acid analog that serves as a

powerful tool for investigating the dynamics of lipid metabolism.[1][2] Its bright and stable

fluorescence, coupled with its ability to be incorporated into newly synthesized neutral lipids,

makes it particularly well-suited for the visualization and tracking of nascent lipid droplets in

living and fixed cells.[1][3] This C12 fatty acid analog is readily taken up by cells and esterified,

leading to its accumulation in the core of forming lipid droplets, thus providing a specific and

dynamic label for these organelles.[1][2]

Principle of Action
Bodipy 558/568 C12 mimics natural fatty acids and is processed through similar metabolic

pathways. Upon entering the cell, it is activated to its coenzyme A (CoA) derivative and

subsequently incorporated into triglycerides and other neutral lipids by enzymes such as

diacylglycerol acyltransferases (DGATs). These newly synthesized lipids coalesce within the

endoplasmic reticulum (ER) membrane to form nascent lipid droplets. The Bodipy 558/568

fluorophore, with its excitation and emission maxima at approximately 558 nm and 568 nm

respectively, allows for clear visualization of these newly formed lipid droplets using

fluorescence microscopy.[3]
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Applications
Real-time imaging of nascent lipid droplet formation: Track the emergence and growth of

lipid droplets in response to various stimuli or drug treatments.[1][2]

Pulse-chase experiments: In combination with other lipid droplet stains like Bodipy 493/503,

distinguish between pre-existing and newly synthesized lipid droplet populations.[1]

High-throughput screening: Assess the effects of compound libraries on lipid droplet

biogenesis.

Investigating lipid trafficking: Monitor the movement and fate of fatty acids within the cell.

Co-localization studies: Examine the spatial and temporal relationships between nascent

lipid droplets and other organelles, such as the ER and mitochondria.[4][5]

Data Presentation
Quantitative Parameters for Bodipy 558/568 C12
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Cell Type Concentration
Incubation
Time

Application Reference

Hippocampal

Neurons
10 µM

24 hours (pulse),

1 hour (chase)

Tracing fatty acid

from lipid

droplets to

mitochondria

[4][5]

Hepatocytes 6 µM

15 min - 4 hours

(nascent LDs),

Overnight (pre-

formed LDs)

Imaging pre-

formed vs. newly

made lipid

droplets

[2]

U2OS Cells 1 µM 24 hours

Inducing

formation of

Bodipy-positive

lipid droplets

[6]

Mouse MII

Oocytes
10 µM 30 minutes

Visualizing

earliest steps of

fatty acid-derived

lipid droplet

formation

[1]

Mycobacteria 5 µM
2 hours (Msm),

20 hours (Mtb)

Tracking lipid-

modified proteins
[7]

A431 Cells 50 µM
30 minutes - 2

hours

Determining

cytoplasmic

accumulation of

fatty acids

[7]

Primary

Cytotrophoblasts
2 µM 30 minutes

Investigating

fatty acid

incorporation into

lipid droplets

[8]

Fluorophore Properties
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Property Value

Excitation Maximum ~558 nm

Emission Maximum ~568 nm

Solvent for Stock Solution DMSO or Ethanol

Common Stock Concentration 1-10 mM

Experimental Protocols
Protocol 1: Live-Cell Imaging of Nascent Lipid Droplet
Formation
This protocol is designed for real-time visualization of lipid droplet biogenesis in cultured

mammalian cells.

Materials:

Bodipy 558/568 C12

Dimethyl sulfoxide (DMSO), anhydrous

Complete cell culture medium

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

Glass-bottom imaging dishes or coverslips

Fluorescence microscope with appropriate filter sets

Procedure:

Stock Solution Preparation: Prepare a 1-10 mM stock solution of Bodipy 558/568 C12 in

anhydrous DMSO. Store at -20°C, protected from light.[3]

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency

on the day of the experiment.
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Working Solution Preparation: Dilute the Bodipy 558/568 C12 stock solution to the desired

final concentration (e.g., 1-10 µM) in serum-free medium or PBS. Vortex briefly to mix.

Cell Staining: a. Aspirate the culture medium from the cells. b. Wash the cells once with

warm PBS. c. Add the Bodipy 558/568 C12 working solution to the cells. d. Incubate for the

desired time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. Incubation time can be

optimized depending on the cell type and experimental goals.

Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with warm

complete medium to remove unincorporated dye.

Imaging: Immediately image the cells using a fluorescence microscope equipped with a filter

set appropriate for Bodipy 558/568 (e.g., TRITC/Cy3 channel). For time-lapse imaging,

maintain the cells at 37°C and 5% CO2.

Protocol 2: Pulse-Chase Labeling to Differentiate
Nascent and Pre-existing Lipid Droplets
This protocol allows for the specific visualization of newly formed lipid droplets.

Materials:

Bodipy 558/568 C12

Bodipy 493/503 (or another spectrally distinct lipid droplet stain)

Oleic acid-BSA complex (optional, for inducing lipid droplet formation)

Other materials as listed in Protocol 1

Procedure:

(Optional) Induction of Lipid Droplet Formation: To study stimulated lipid droplet formation,

pre-treat cells with an inducer such as oleic acid complexed to BSA (e.g., 100-400 µM) for a

desired period (e.g., 4-16 hours).
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Pulse with Bodipy 558/568 C12: a. Prepare a working solution of Bodipy 558/568 C12 in

culture medium (with or without oleic acid). b. Incubate cells with this "pulse" medium for a

short period (e.g., 15-30 minutes) to label nascent lipid droplets.

Chase: a. Aspirate the pulse medium. b. Wash the cells three times with warm complete

medium. c. Add fresh, dye-free complete medium ("chase" medium) and incubate for the

desired chase period (e.g., 30 minutes to several hours). This allows for the maturation and

trafficking of the labeled nascent lipid droplets.

Staining of Total Lipid Droplets (Optional): a. Towards the end of the chase period, you can

stain the entire lipid droplet population with a second, spectrally distinct dye like Bodipy

493/503 (green fluorescence). b. Prepare a working solution of Bodipy 493/503 (e.g., 1

µg/mL) in medium. c. Incubate cells for 15-30 minutes.

Washing and Imaging: a. Wash the cells as described in Protocol 1. b. Image the cells using

appropriate filter sets for both fluorophores to distinguish the red-labeled nascent lipid

droplets from the green-labeled total lipid droplet population.

Troubleshooting
Weak Signal: Increase the concentration of Bodipy 558/568 C12, extend the incubation

time, or ensure the cell health is optimal.

High Background: Ensure thorough washing after staining. Reduce the dye concentration or

incubation time.

Photobleaching: Use a lower laser power and shorter exposure times during imaging. Use of

an anti-fade mounting medium can be beneficial for fixed cells.

Signal Bleed-through: When performing multi-color imaging, ensure the emission filters are

appropriate to minimize bleed-through between channels. Sequential scanning on a confocal

microscope can also mitigate this issue.[9]

No Staining in Fixed Cells: If using fixed cells, ensure fixation is mild (e.g., 2-4%

paraformaldehyde for 10-15 minutes) as harsh fixation or permeabilization with detergents

can extract lipids. Staining is generally not recommended for paraffin-embedded sections as

the processing removes lipids.
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Caption: Bodipy 558/568 C12 metabolic labeling pathway for nascent lipid droplets.
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Caption: Experimental workflow for pulse-chase labeling of lipid droplets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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